

Technical Support Center: PAB Self-Immolation Chemistry

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Compound of Interest

Compound Name: 6-Azidohexanoyl-Val-Cit-PAB

Cat. No.: B6315117

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-aminobenzyl (PAB) self-immolative linkers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of PAB self-immolation and what are its key intermediates?

The self-immolation of a p-aminobenzyl (PAB) linker is a critical process for the controlled release of therapeutic payloads in prodrugs and antibody-drug conjugates (ADCs). The process is initiated by the cleavage of a trigger moiety, which unmask a free aniline. This free aniline, being a strong electron-donating group, initiates a 1,6-elimination reaction. This electronic cascade leads to the formation of a highly reactive and electrophilic intermediate, the aza-quinone methide, along with the release of the payload and carbon dioxide. The aza-quinone methide is then rapidly quenched by water or other nucleophiles present in the biological environment.^{[1][2][3]}

Q2: My ADC is showing premature payload release in plasma. What are the potential causes?

Premature payload release from PAB-linked ADCs in plasma is a common issue that can lead to off-target toxicity and reduced therapeutic efficacy.^{[4][5]} The primary causes include:

- **Enzymatic Cleavage:** Certain plasma enzymes can cleave the linker. For instance, Val-Cit-PABC linkers have been shown to be susceptible to cleavage by carboxylesterase 1c

(Ces1c) in mouse plasma, leading to premature drug release.[6][7] Human neutrophil elastase has also been implicated in the cleavage of Val-Cit linkers.[7]

- Hydrolysis: The carbamate or ether bond linking the payload to the PAB spacer can be susceptible to hydrolysis, especially under certain pH conditions.[8] While generally more stable at physiological pH, prolonged circulation times can lead to measurable hydrolysis.

Q3: I am observing unexpected adducts in my mass spectrometry analysis. What could be their origin?

The formation of unexpected adducts often points to the reaction of the highly electrophilic aza-quinone methide intermediate with nucleophiles other than water.[1][9] Common biological nucleophiles that can form adducts include:

- Glutathione (GSH): The thiol group of glutathione, a highly abundant intracellular antioxidant, can react with the aza-quinone methide.[10]
- Cysteine residues: Thiol groups on proteins and peptides can also form covalent adducts.[11]
- Other nucleophilic biomolecules: Amines and other nucleophilic groups on proteins, DNA, and other cellular components can potentially react, leading to off-target effects.

Q4: How can I mitigate the side reactions associated with the aza-quinone methide intermediate?

Several strategies can be employed to minimize the unwanted reactions of the aza-quinone methide:

- Intramolecular Cyclization: Designing the linker to include a suitably positioned nucleophile can promote a rapid intramolecular cyclization reaction immediately following payload release. This effectively "quenches" the reactive methide before it can interact with other molecules.[9]
- Modulation of Reactivity: The electronic properties of the PAB ring can be modified to influence the stability and reactivity of the aza-quinone methide intermediate.[12]

Q5: What is the impact of pH on the rate of PAB self-immolation and potential side reactions?

The rate of PAB self-immolation is pH-dependent. The initial enzymatic or chemical trigger may have an optimal pH range. Following the trigger, the 1,6-elimination is generally faster at physiological and slightly basic pH. The stability of the aza-quinone methide and its subsequent reactions with nucleophiles can also be influenced by pH.^[10] For instance, the regioselectivity of glutathione adduct formation with quinone methides has been shown to be pH-dependent.^[10]

Troubleshooting Guides

Issue 1: Premature Payload Release in In Vitro Plasma Stability Assays

Symptoms:

- Detection of free payload by LC-MS/MS in plasma incubation samples at early time points.
- Decrease in the average drug-to-antibody ratio (DAR) over time, as measured by techniques like HIC-HPLC or mass spectrometry.^[1]

Possible Causes & Troubleshooting Steps:

Possible Cause	Troubleshooting/Verification Steps	Recommended Actions
Enzymatic Cleavage	<p>1. Species-Specific Differences: Compare stability in human, monkey, rat, and mouse plasma. Rodent plasma, particularly from mice, contains higher levels of carboxylesterases like Ces1c. [6][7]</p> <p>2. Enzyme Inhibition: Incubate the ADC in plasma with broad-spectrum protease and esterase inhibitors to see if payload release is diminished.[6]</p>	<p>1. Linker Modification: Introduce steric hindrance or electronic modifications to the linker to reduce enzyme recognition and cleavage.[6]</p> <p>2. Alternative Preclinical Models: If instability is specific to rodents, consider using alternative preclinical models or justify the use of rodent models with the understanding of this limitation.</p>
Linker Hydrolysis	<p>1. pH-Dependent Stability: Assess stability in buffers at different pH values (e.g., 5.0, 6.5, 7.4, 8.0) to determine the pH-lability of the linker-payload bond.[8]</p> <p>2. Control Experiments: Incubate the payload-linker construct (without the antibody) under the same conditions to isolate the stability of the chemical linkage.</p>	<p>1. Optimize Linker Chemistry: If hydrolysis is significant at physiological pH, consider alternative linker chemistries (e.g., different carbamate or ether linkages) with enhanced stability.</p> <p>2. Formulation Optimization: Formulate the ADC in a buffer that maximizes its stability for storage and administration.</p>

Issue 2: Identification of Unknown Adducts and Side Products

Symptoms:

- Appearance of unexpected peaks in HPLC chromatograms.

- Detection of masses in MS analysis that do not correspond to the ADC, free payload, or expected metabolites.

Possible Causes & Troubleshooting Steps:

Possible Cause	Troubleshooting/Verification Steps	Recommended Actions
Aza-quinone Methide Adducts	<p>1. Incubation with Nucleophiles: Incubate the payload-linker construct with known biological nucleophiles like glutathione or N-acetylcysteine and analyze the reaction mixture by LC-MS/MS to identify potential adducts. [10][11]</p> <p>2. High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the unknown peaks, aiding in the determination of their elemental composition.</p>	<p>1. Linker Redesign: Implement strategies to quench the aza-quinone methide, such as intramolecular cyclization.[9]</p> <p>2. Structural Elucidation: Use tandem MS (MS/MS) to fragment the unknown ions and elucidate their structures.</p>
Intramolecular Cyclization	<p>1. LC-MS/MS Analysis: Look for masses corresponding to the cyclized byproduct of the linker. The structure of this byproduct will depend on the specific design of the linker.</p>	<p>1. Confirm Structure: If cyclization is an intended design feature to quench the aza-quinone methide, this observation confirms the desired mechanism.</p> <p>2. Optimize Cyclization Rate: If cyclization is slow and allows for competing side reactions, the linker design may need to be optimized to favor faster intramolecular reaction.</p>

Data Presentation

Table 1: Factors Influencing PAB Self-Immolation and Side Reactions

Factor	Effect on Self-Immolation	Effect on Side Reactions	References
Electronic Effects	Electron-donating groups on the PAB ring accelerate the 1,6-elimination.	Electron-withdrawing groups can stabilize the aza-quinone methide, potentially altering its reactivity with nucleophiles.	[12]
pH	The rate of the 1,6-elimination is generally faster at physiological to slightly basic pH.	The stability of the linker and the reactivity of the aza-quinone methide can be pH-dependent.	[8][10]
Enzymes	Triggering enzymes (e.g., cathepsins) initiate the cascade.	Plasma esterases (e.g., Ces1c) can cause premature cleavage.	[6][7]
Steric Hindrance	Can influence the rate of enzymatic cleavage of the trigger.	Can affect the accessibility of the aza-quinone methide to external nucleophiles.	
Payload Leaving Group Ability	A better leaving group (more acidic payload) can facilitate a faster release.		[12]

Table 2: Half-lives of Dipeptide Linkers with PABC Spacer

Dipeptide Linker	Half-life (t _{1/2}) in minutes	Reference
Val-Cit	240	[8]
Ala-Lys	60	[8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of a PAB-linked ADC in plasma and identify the release of free payload.

Methodology:

- **Preparation:**
 - Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
 - Thaw frozen plasma (human, monkey, rat, mouse) at 37°C and centrifuge to remove any precipitates.
- **Incubation:**
 - Spike the ADC into the plasma to a final concentration of 100 µg/mL.
 - Incubate the mixture at 37°C.
 - At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.
- **Sample Preparation for LC-MS/MS Analysis of Free Payload:**
 - To the plasma aliquot, add 3 volumes of cold acetonitrile containing an appropriate internal standard to precipitate plasma proteins.
 - Vortex and incubate at -20°C for at least 30 minutes.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
- Analysis:
 - Analyze the samples by a validated LC-MS/MS method to quantify the concentration of the released payload.
 - Plot the concentration of the free payload over time to determine the rate of release.

Protocol 2: Identification of Aza-quinone Methide Adducts

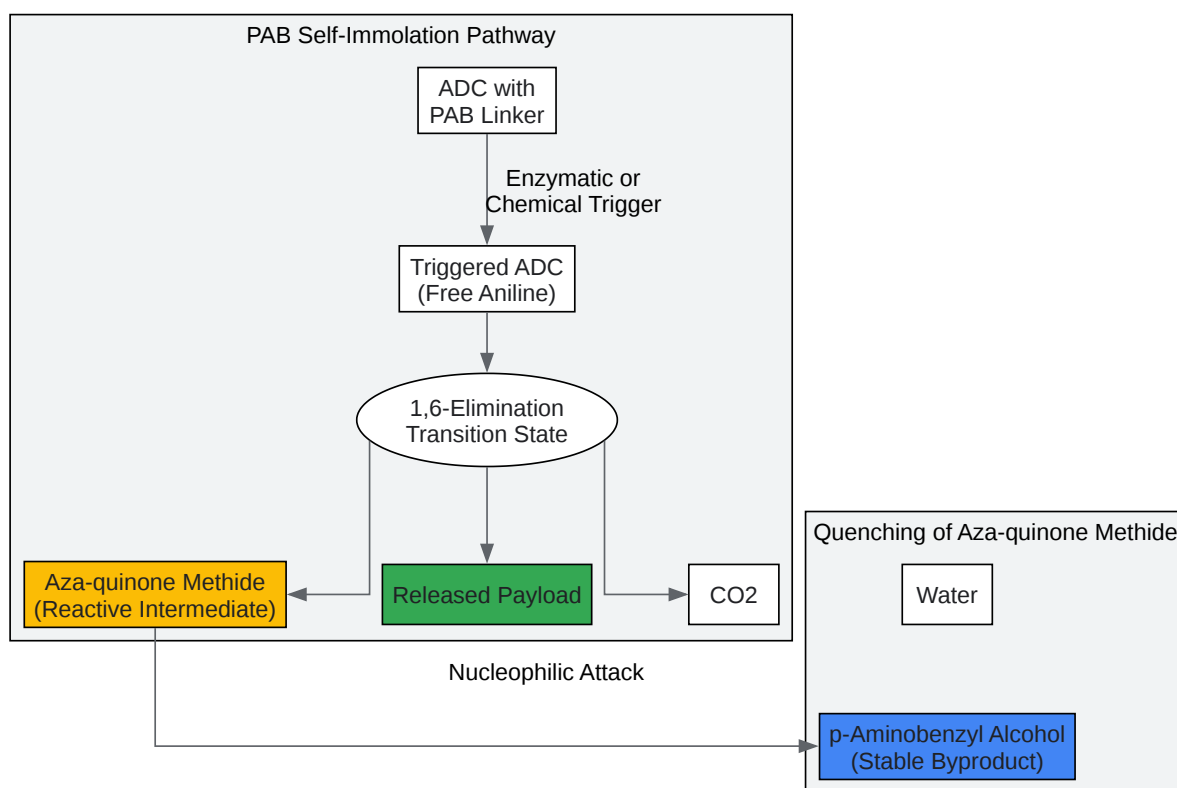
Objective: To identify potential adducts of the aza-quinone methide with biological nucleophiles.

Methodology:

- Reaction Setup:
 - Synthesize a model compound consisting of the PAB linker and a trigger, but without the bulky antibody.
 - Dissolve the model compound in a buffer at physiological pH (e.g., PBS, pH 7.4).
 - Add a high concentration of a nucleophile of interest (e.g., 10 mM glutathione).
 - Initiate the self-immolation process (e.g., by adding the appropriate enzyme to cleave the trigger).
- Sample Analysis by LC-MS/MS:
 - At various time points, inject an aliquot of the reaction mixture directly into an LC-MS/MS system.
 - Use a high-resolution mass spectrometer to search for the expected mass of the adduct (mass of aza-quinone methide + mass of nucleophile).

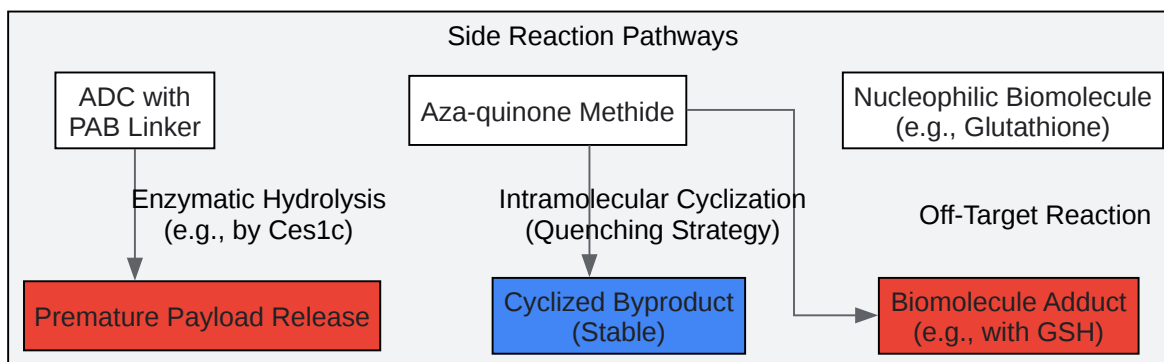
- Perform MS/MS fragmentation on the suspected adduct ion to confirm its structure. The fragmentation pattern should be consistent with the proposed adduct structure.

Signaling Pathways and Experimental Workflows



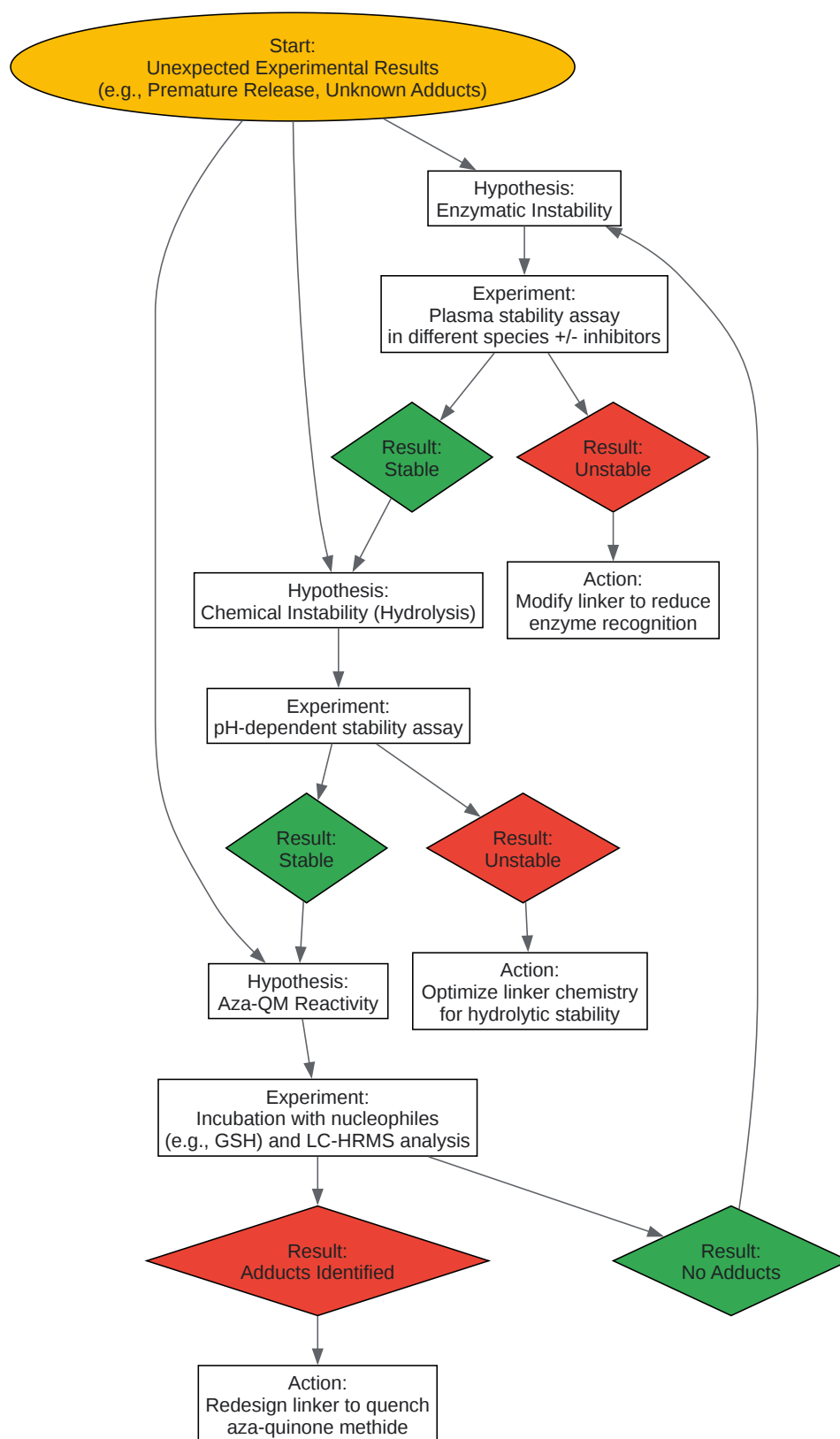
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Caption: PAB self-immolation pathway leading to payload release.



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Caption: Common side reactions associated with PAB linkers.



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Caption: A logical workflow for troubleshooting PAB linker issues.

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